Cas no 954627-69-1 (N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide)

N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide is a synthetic organic compound featuring a pyrrolidinone core linked to a furan-2-carboxamide moiety via a methylene bridge. Its structural design combines a phenyl-substituted lactam with a heterocyclic furan group, offering potential utility in medicinal chemistry and pharmaceutical research. The compound's pyrrolidinone scaffold may contribute to conformational rigidity, while the furan carboxamide moiety could enhance binding interactions in biological systems. This hybrid structure suggests possible applications as an intermediate in the development of bioactive molecules, particularly those targeting neurological or inflammatory pathways. The compound's synthetic versatility allows for further derivatization, making it a valuable building block for structure-activity relationship studies in drug discovery programs.
N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide structure
954627-69-1 structure
Product Name:N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide
CAS No:954627-69-1
MF:C16H16N2O3
MW:284.309844017029
CID:5983272
PubChem ID:16918302
Update Time:2025-06-12

N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide
    • N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
    • AKOS024643550
    • 954627-69-1
    • F2370-0121
    • N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide
    • Inchi: 1S/C16H16N2O3/c19-15-9-12(10-17-16(20)14-7-4-8-21-14)11-18(15)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,17,20)
    • InChI Key: KMRLOZQXBXVUII-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(NCC1CC(=O)N(C2=CC=CC=C2)C1)=O

Computed Properties

  • Exact Mass: 284.11609238g/mol
  • Monoisotopic Mass: 284.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.6Ų

N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2370-0121-2μmol
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2370-0121-5μmol
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2370-0121-10μmol
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2370-0121-20μmol
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2370-0121-1mg
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2370-0121-2mg
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2370-0121-3mg
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2370-0121-4mg
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2370-0121-5mg
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2370-0121-10mg
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
954627-69-1 90%+
10mg
$118.5 2023-05-16

Additional information on N-(5-oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide

Introduction to N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide (CAS No. 954627-69-1)

N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide, identified by its CAS number 954627-69-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the development of novel drug candidates targeting various biological pathways.

The molecular structure of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide features a fused heterocyclic system, incorporating both pyrrolidinone and furan moieties. The presence of these functional groups imparts unique chemical and biological properties, making it a promising scaffold for medicinal chemistry investigations. Specifically, the 5-oxo group and the phenyl substituent contribute to the compound's reactivity and interaction with biological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity and protein-protein interactions. N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide has emerged as a key compound in this context, particularly due to its ability to interact with enzymes involved in metabolic pathways and signal transduction. Its structural features allow for selective binding to specific targets, which is crucial for minimizing side effects and enhancing therapeutic efficacy.

The synthesis of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide involves multi-step organic transformations, including cyclization, condensation, and functional group modifications. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. These methodologies often incorporate transition metal catalysis and asymmetric synthesis techniques, which enhance the efficiency and scalability of the synthesis process.

One of the most compelling aspects of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide is its potential application in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against several key enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated its ability to modulate the activity of enzymes like Kinesin Family Member 11 (KIF11), which is involved in cell division and has been implicated in various cancers.

The pharmacological profile of N-(5-Oxo-1-phenylpyrrolidin-3-yl)methylfuran-2-carboxamide has been extensively evaluated through both in vitro and in vivo studies. These investigations have revealed promising results regarding its binding affinity, selectivity, and pharmacokinetic properties. The compound's ability to cross the blood-brain barrier has also been explored, suggesting potential applications in central nervous system disorders.

In addition to its therapeutic potential, N-(5-Oxo-1-phenylpyrrolidin-3-ylmethylfuran)-2-carboxamide has attracted interest for its role as a building block in drug discovery campaigns. Its versatile structure allows for facile derivatization, enabling researchers to generate libraries of analogs with tailored biological activities. This approach has been instrumental in identifying novel lead compounds that can be further optimized through structure-based drug design.

The latest advancements in computational chemistry have further enhanced the study of N-(5-Oxo -1 -phenylpyrrolidin -3 - ylmethylfuran)-2 -carboxamide. Molecular modeling techniques have been employed to predict binding modes and interactions with biological targets, providing valuable insights into its mechanism of action. These computational studies complement experimental approaches by offering rapid and cost-effective screening of potential drug candidates.

Ethical considerations are paramount in pharmaceutical research, and the development of N-(5-Oxo -1 -phenylpyrrolidin -3 - ylmethylfuran)-2 -carboxamide

The future direction of research on N-(5-Oxo -1 -phenylpyrrolidin -3 - ylmethylfuran)-2 -carboxamide

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司